2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinimine core, which is a heterocyclic structure known for its biological activity. The presence of the 4-chlorobenzyl and sulfanyl groups, along with the octyl chain, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinimine Core: This step involves the cyclization of appropriate precursors to form the quinazolinimine structure.
Introduction of the 4-Chlorobenzyl Group: This is achieved through a nucleophilic substitution reaction where a 4-chlorobenzyl halide reacts with the quinazolinimine core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, often using thiol reagents under basic conditions.
Addition of the Octyl Chain: The octyl chain is typically added through an alkylation reaction, using an octyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the quinazolinimine core to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine involves its interaction with specific molecular targets. The quinazolinimine core can bind to enzymes or receptors, modulating their activity. The 4-chlorobenzyl and sulfanyl groups may enhance binding affinity and specificity, while the octyl chain can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Uniqueness
2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, along with the sulfanyl and octyl chains, differentiates it from other similar compounds and may result in unique biological activities and applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN3O2S/c1-4-5-6-7-8-9-14-29-24(27)20-15-22(30-2)23(31-3)16-21(20)28-25(29)32-17-18-10-12-19(26)13-11-18/h10-13,15-16,27H,4-9,14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLAVCUXARROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.